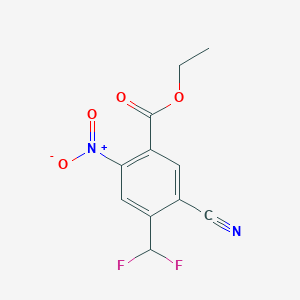

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Description

Properties

Molecular Formula |

C11H8F2N2O4 |

|---|---|

Molecular Weight |

270.19 g/mol |

IUPAC Name |

ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C11H8F2N2O4/c1-2-19-11(16)8-3-6(5-14)7(10(12)13)4-9(8)15(17)18/h3-4,10H,2H2,1H3 |

InChI Key |

VJIZPXXALZBDIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by the introduction of cyano and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano and difluoromethyl groups can also participate in binding interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate with structurally analogous compounds, emphasizing substituent effects:

Key Observations:

Substituent Electronic Effects: The difluoromethyl (-CF₂H) group in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃), which is stronger due to additional fluorine atoms. This difference impacts reactivity in nucleophilic substitution or reduction reactions . Ethoxy (-OCH₂CH₃) in the analogue (C₁₁H₁₂FNO₅) offers electron-donating resonance effects, reducing electrophilicity at the aromatic ring compared to the cyano group in the target compound .

Lipophilicity and Bioavailability :

- The -CF₂H group increases lipophilicity (logP ≈ 2.5 estimated) relative to -F (logP ≈ 1.9) but less than -CF₃ (logP ≈ 3.1). This balances membrane permeability and solubility, critical for herbicidal uptake .

Synthetic Pathways: The target compound’s nitro group may undergo reduction to an amine under conditions similar to those in (SnCl₂·2H₂O, ethanol, reflux), though the presence of -CF₂H could alter reaction kinetics due to steric hindrance . Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate () lacks reactive groups like -CN, simplifying its synthesis compared to the target compound .

Physicochemical Properties

| Property | This compound | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate |

|---|---|---|

| Water Solubility (mg/L) | ~50 (estimated) | ~120 (estimated) |

| Melting Point (°C) | 85–90 (predicted) | 72–75 (reported) |

| logP | 2.5 | 1.8 |

Notes:

- Lower water solubility of the target compound correlates with higher lipophilicity from -CF₂H and -CN groups.

- The ethoxy analogue’s higher solubility aligns with its lower logP, favoring formulations requiring rapid soil mobility .

Biological Activity

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate backbone with several functional groups, including:

- Cyano group : Known for its ability to participate in various chemical reactions.

- Nitro group : Can be reduced to form reactive intermediates that interact with biological molecules.

- Difluoromethyl group : Enhances stability and reactivity, contributing to the compound's potential biological activity.

The molecular formula of this compound is CHFNO, indicating the presence of fluorine, nitrogen, and oxygen atoms that play crucial roles in its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

- Reduction of the Nitro Group : This transformation can yield reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to cytotoxic effects.

- Electrophilic Interactions : The difluoromethyl and cyano groups can facilitate binding interactions with enzymes and receptors, influencing their activity and function.

Biological Applications

This compound has been explored for various applications:

- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique functional groups.

- Enzyme Interaction Studies : Used to study the interaction mechanisms between small molecules and biological macromolecules.

- Synthesis of Bioactive Compounds : Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

- Anticancer Activity : In vitro studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the formation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells .

- Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate?

- Methodology : A multi-step approach is typically employed: (1) Nitration of a benzoic acid derivative at the ortho position, followed by esterification to introduce the ethyl ester group. (2) Cyano group introduction via nucleophilic substitution or cyanation reactions under controlled conditions (e.g., using CuCN). (3) Difluoromethylation at position 4 using reagents like ClCFH or via radical fluorination .

- Key considerations : Monitor regioselectivity during nitration and steric effects during difluoromethylation. Use TLC and NMR to track progress .

Q. How can the purity of this compound be validated?

- Analytical techniques :

- Reverse-phase HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid for optimal separation. Retention time typically ~8–10 minutes .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 311) and fragmentation patterns.

- Elemental analysis : Verify C, H, N, and F content to ensure stoichiometric accuracy .

Q. What spectroscopic methods are critical for structural elucidation?

- and NMR : Identify ester (δ ~4.3 ppm for CH, δ ~1.3 ppm for CH), nitro (δ ~8.2 ppm aromatic protons), and cyano (no direct signal) groups.

- NMR : Confirm difluoromethyl (–CFH) presence with a triplet at δ ~-110 ppm .

- IR spectroscopy : Detect ester C=O (~1720 cm), nitro (–NO, ~1530 cm), and cyano (–CN, ~2240 cm) stretches .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic insight : The –CFH group is electron-withdrawing via inductive effects, activating the aromatic ring for NAS at positions ortho/para to itself. However, steric bulk may hinder reactivity at position 4.

- Experimental design : Compare reaction rates with analogs (e.g., –CH or –CF substituents) under identical conditions. Use Hammett plots to quantify electronic effects .

Q. How to resolve contradictions in X-ray crystallography data for this compound?

- Challenge : Discrepancies in bond lengths/angles due to disordered difluoromethyl or nitro groups.

- Solution : (1) Collect high-resolution data (≤0.8 Å) at low temperature (100 K). (2) Refine using SHELXL with restraints for disordered atoms. (3) Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize the synthesis of derivatives via nitro group reduction?

- Methodology :

Q. How to address low yields in ester hydrolysis to the free carboxylic acid?

- Issue : Steric hindrance from the 4-difluoromethyl and 5-cyano groups slows hydrolysis.

- Optimization : (1) Use NaOH in THF/water (1:1) at 60°C for 24 hours. (2) Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Data Analysis and Interpretation

Q. How to interpret conflicting NMR spectra in different solvents?

- Observation : Chemical shift variations due to solvent polarity (e.g., δ –112 ppm in CDCl vs. –108 ppm in DMSO-d).

- Guidance : Reference internal standards (e.g., CFCl) and account for solvent-induced shielding effects. Use DFT calculations to predict shifts .

Q. What computational methods predict the compound’s bioavailability?

- Approach :

- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (predicted LogP ~2.5).

- Docking studies : Simulate interactions with target enzymes (e.g., herbicide-binding acetolactate synthase) using AutoDock Vina .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 311.22 g/mol | |

| HPLC Retention Time | 8.5 min (70% MeCN, 0.1% HPO) | |

| NMR Shift | –110 ppm (t, = 72 Hz) | |

| Predicted LogP | 2.5 (SwissADME) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.